3-(N,N-Dimethylamino)-5-fluorophenylboronic acid
Overview
Description
3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a dimethylamino group and a fluorine atom
Mechanism of Action
Target of Action
N,n-dimethylamino derivatives have been reported to be used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds . These compounds have shown biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Mode of Action
N,n-dimethylamino derivatives have been reported to have diverse chemical reactivity, serving as synthons for various heterocycles . This suggests that the compound might interact with its targets through chemical reactions, leading to the formation of various heterocyclic compounds.
Biochemical Pathways
It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound might influence various biochemical pathways through the formation of these derivatives.
Pharmacokinetics
A related compound, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), has been studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (lc-ms/ms) . This might suggest potential similarities in the ADME properties of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid.
Result of Action
N,n-dimethylamino derivatives have been reported to have biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests that the compound might have various molecular and cellular effects, potentially contributing to its biological activity.
Action Environment
It’s known that n,n-dimethylamino derivatives can serve as building blocks for a broad range of heterocyclic and fused heterocyclic derivatives . This suggests that the compound’s action might be influenced by various environmental factors, potentially affecting its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-(N,N-Dimethylamino)-5-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The compound can be reduced to remove the boronic acid group, yielding the corresponding phenyl derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 3-(N,N-Dimethylamino)-5-fluorophenol.
Reduction: 3-(N,N-Dimethylamino)phenyl derivative.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-(N,N-Dimethylamino)-5-fluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
- 3-(N,N-Dimethylamino)phenylboronic acid
- 5-Fluorophenylboronic acid
- 3-(N,N-Dimethylamino)-4-fluorophenylboronic acid
Comparison: 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions in chemical and biological systems. Compared to 3-(N,N-Dimethylamino)phenylboronic acid, the fluorine atom in this compound can enhance its electron-withdrawing properties, potentially affecting its behavior in reactions and interactions with molecular targets.
Properties
IUPAC Name |
[3-(dimethylamino)-5-fluorophenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPMTFKMKBWKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237631 | |
Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-70-2 | |
Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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